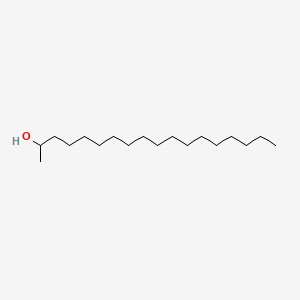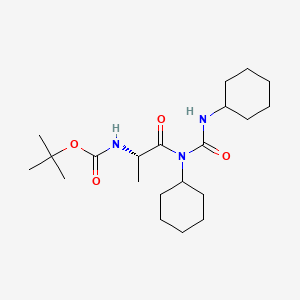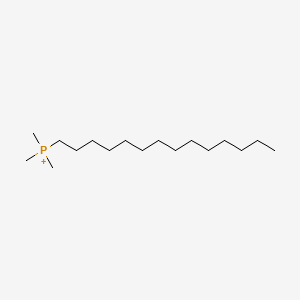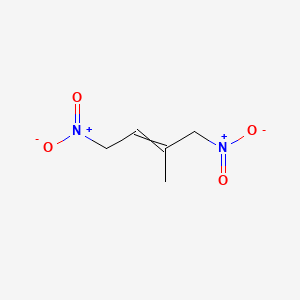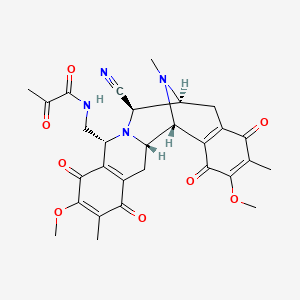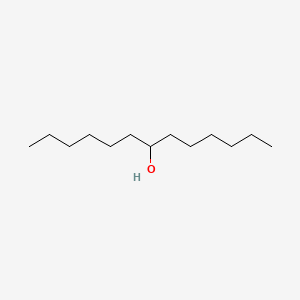
7-十三烷醇
描述
7-Tridecanol is a secondary alcohol with the molecular formula C₁₃H₂₈O . It is characterized by a hydroxyl group (-OH) attached to the seventh carbon of a tridecane chain. This compound is known for its role as a plant metabolite and is often used in various industrial and research applications .
科学研究应用
7-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
准备方法
Synthetic Routes and Reaction Conditions: 7-Tridecanol can be synthesized from 7-Tridecanone through a reduction reaction. The reduction is typically carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods: In industrial settings, 7-Tridecanol is often produced through the hydrogenation of tridecane derivatives. The process involves the catalytic hydrogenation of tridecane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Types of Reactions:
Oxidation: 7-Tridecanol can be oxidized to form 7-Tridecanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, 7-Tridecanone can be reduced to 7-Tridecanol using reducing agents.
Substitution: The hydroxyl group in 7-Tridecanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tridecanone.
Reduction: 7-Tridecanol.
Substitution: 7-Tridecyl chloride.
作用机制
The exact mechanism of action of 7-Tridecanol is not fully understood. it is believed to interact with cell membranes and enzymes. It may inhibit carboxylate groups or form reversible acetyl derivatives with cell membranes. Additionally, it has been shown to competitively bind to DNA during the polymerase chain reaction (PCR) process, inhibiting the activity of primers .
相似化合物的比较
1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.
2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.
Tridecanone: A ketone derivative of tridecane.
Comparison: 7-Tridecanol is unique due to its position of the hydroxyl group, which imparts different chemical and physical properties compared to its isomers. For instance, 1-Tridecanol and 2-Tridecanol have different boiling points and reactivity profiles .
属性
IUPAC Name |
tridecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWHKRBPALTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239112 | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-45-7 | |
| Record name | 7-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tridecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tridecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Tridecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-tridecanol in atmospheric chemistry?
A1: 7-Tridecanol is a secondary organic aerosol (SOA) precursor. [] SOAs impact climate and air quality, and understanding their formation is crucial. Research using a two-dimensional volatility basis set (2D-VBS) box model demonstrates that 7-tridecanol, alongside other linear oxygenated molecules like n-tridecanal and 2- and 7-tridecanone, significantly contribute to SOA mass yields. [] This suggests that explicitly considering these compounds in atmospheric models can improve SOA predictions.
Q2: Can 7-tridecanol be chemically modified to create new compounds?
A2: Yes, 7-tridecanol can be used as a starting material for synthesizing polyethylene glycol ethers. [] This process involves attaching polyethylene glycol chains to the alcohol group of 7-tridecanol, potentially altering its properties and enabling new applications.
Q3: Does 7-tridecanol occur naturally?
A3: Yes, 7-tridecanol has been identified as a volatile component in the freshwater bryozoan Hyalinella punctata. [] This suggests potential ecological roles for this compound, although further research is needed.
Q4: What are the environmental implications of 7-tridecanol?
A4: While specific data on 7-tridecanol's environmental impact and degradation are limited in the provided research, its presence in a freshwater organism [] and its role as an SOA precursor [] warrant further investigation into its potential ecotoxicological effects and persistence in the environment.
Q5: What analytical techniques are used to study 7-tridecanol?
A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying 7-tridecanol in various matrices, including biological samples and atmospheric aerosols. [, ] These techniques provide information about the compound's presence, abundance, and potential interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
![Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine](/img/structure/B1208160.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)
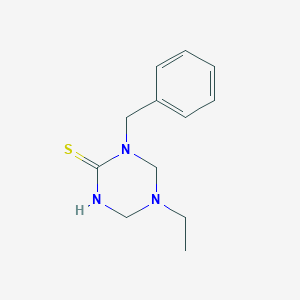
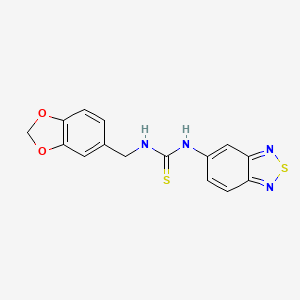
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
